7-nitroquinolin-1-ium-1-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

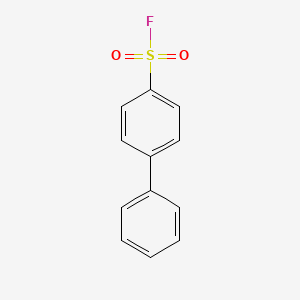

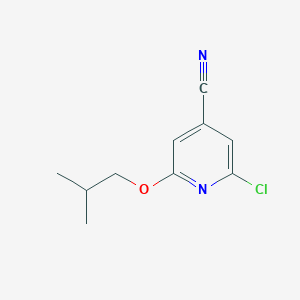

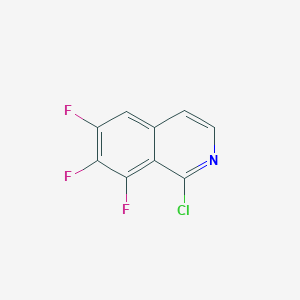

7-nitroquinolin-1-ium-1-olate is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Topoisomerase I Inhibitors in Cancer Research

7-Nitroquinolin-1-ium-1-olate derivatives, specifically the 7-azaindenoisoquinolines, have shown potent cytotoxic activities in human cancer cell cultures due to their ability to inhibit topoisomerase I (Top1) (Elsayed et al., 2017). These compounds also demonstrate moderate inhibitory activities against enzymes involved in DNA damage repair from Top1 inhibitors, thus exhibiting increased DNA damage in cancer cells compared to normal cells.

Antibacterial Properties

8-Nitrofluoroquinolone derivatives, closely related to this compound, exhibit significant antibacterial properties against both gram-positive and gram-negative strains (Al-Hiari et al., 2007). The synthesis of these derivatives involves large-scale preparation and characterization, confirming their potential in antibacterial applications.

Mutagenic and Carcinogenic Properties

The study of 4-nitroquinoline 1-oxide, a related compound, has contributed significantly to the understanding of mutagenic and carcinogenic processes. This compound has been used to induce mutations in bacteria, fungi, and animals, leading to the formation of bulky purine adducts and aiding in genetic screens and studies of DNA damage and repair (Downes et al., 2014).

Oral Cancer Research

4-Nitroquinoline 1-oxide has also been instrumental in oral cancer research, specifically in the study of squamous cell carcinoma in the rat palatal mucosa. This model has provided insights into premalignant mucosal changes and the progression of oral carcinogenesis (Nauta et al., 1996).

Synthesis of PI3K/mTOR Inhibitors

The synthesis of bromo-3-nitroquinolin-4-yl derivatives, which are key intermediates in many PI3K/mTOR inhibitors, represents another significant application. These compounds are synthesized through a series of steps including nitration, chlorination, alkylation, reduction, and substitution, and are critical in the development of quinoline inhibitors (Lei et al., 2015).

Antimalarial Activity

Quinoline derivatives, such as this compound, have shown promise in antimalarial research. These compounds have been synthesized and explored for their activity against resistant strains of malaria, with studies demonstrating excellent activity in primate models and potential for extended protection against infection (Werbel et al., 1986).

Chemical Carcinogenesis Models

The 4-nitroquinoline-1 oxide (4NQO) model has been pivotal in developing molecular-targeted prevention and treatment strategies for oral cancer. This model has enabled the study of the evolution and development of oral carcinogenesis and has been essential in cancer prevention research (Vitale-Cross et al., 2009).

Wirkmechanismus

Target of Action

Quinoline, 7-nitro-, 1-oxide, also known as 7-nitroquinolin-1-ium-1-olate or 7-Nitroquinoline N-oxide, is a derivative of quinoline . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Mode of Action

The mode of action of this compound involves the formation of a C–N bond . This reaction might proceed via the formation of an enolate, which would react with the nitro group .

Biochemical Pathways

Quinoline-containing compounds display a wide spectrum of interesting pharmacological activities and unique physicochemical properties . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Pharmacokinetics

It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s pharmacokinetic properties . For instance, increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .

Result of Action

The result of the action of this compound is largely dependent on its interaction with its targets. As a derivative of quinoline, it’s known to exhibit a variety of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of quinoline derivatives has been achieved using green and clean methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids . These methods are more sustainable and environmentally friendly .

Biochemische Analyse

Biochemical Properties

7-Nitroquinoline N-oxide is known to interact with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . These interactions are critical for their reactions or functioning in vivo . The coordination of N-oxide’s oxygen atom to Lewis acids on multicenter donor–acceptor bonding was explored via a combination of experimental and computational studies .

Cellular Effects

7-Nitroquinoline N-oxide has been found to induce immune cells death to onset early immunosuppression during oral squamous cell carcinoma (OSCC) progression in a murine model . It also induces higher levels of Top1cc and reduced histone γ-H2AX in PSNG13 than in PNSF5 .

Molecular Mechanism

The molecular mechanism of 7-Nitroquinoline N-oxide involves the formation of stable quinolone monoadducts with genomic DNA . This process is highly mutagenic and genotoxic . The coordination of N-oxide’s oxygen atom to Lewis acids strengthens the multicenter bonding of the nitro-heterocycle .

Temporal Effects in Laboratory Settings

It is known that the Top1cc induced by 4NQO accumulate progressively after 4NQO addition and persist following 4NQO removal .

Metabolic Pathways

It is known that it forms stable quinolone monoadducts with genomic DNA, which suggests it may be involved in DNA metabolism .

Eigenschaften

IUPAC Name |

7-nitro-1-oxidoquinolin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-5-1-2-7-3-4-8(11(13)14)6-9(7)10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOCQTVDQHFBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=C1)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-18-5 |

Source

|

| Record name | Quinonline, 8-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)

![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)

![ethyl 4-[3-(1,3-dioxaindan-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)